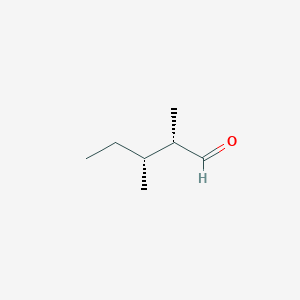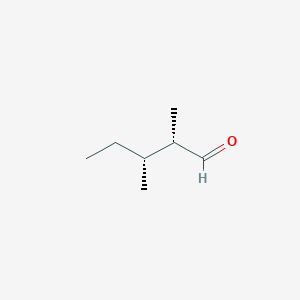
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” is a complex organic compound that belongs to the class of triazolobenzothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a morpholinylmethyl substituent adds to the compound’s unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” typically involves multi-step organic reactions. The process may start with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. The morpholinylmethyl and trifluoromethyl groups are then introduced through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Stringent quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine derivatives: Compounds with different substituents on the triazole or benzothiazine rings.
Morpholinylmethyl-substituted compounds: Molecules with a morpholinylmethyl group attached to different core structures.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group attached to various aromatic or heterocyclic rings.
Uniqueness
The uniqueness of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” lies in its combination of structural features. The presence of the triazole and benzothiazine rings, along with the morpholinylmethyl and trifluoromethyl groups, imparts distinct chemical and biological properties. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
110216-06-3 |
|---|---|
Molecular Formula |
C15H15F3N4OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[[8-(trifluoromethyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl]methyl]morpholine |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-1-2-12-11(7-10)22-13(19-20-14(22)9-24-12)8-21-3-5-23-6-4-21/h1-2,7H,3-6,8-9H2 |
InChI Key |
MGZBGKNYAOOOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2C4=C(C=CC(=C4)C(F)(F)F)SC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
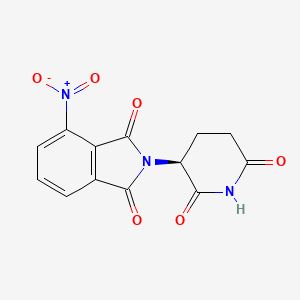
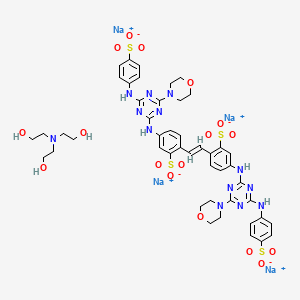
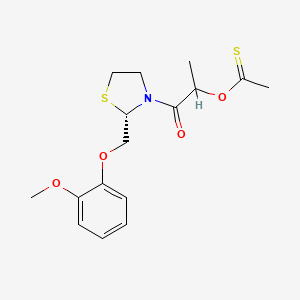
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
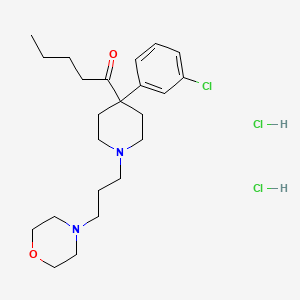
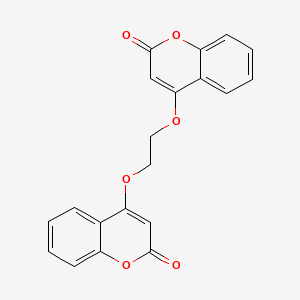
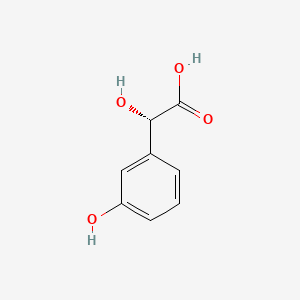
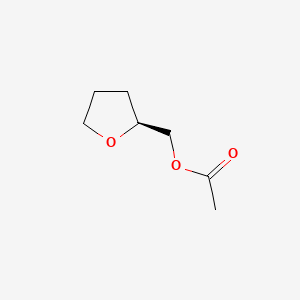
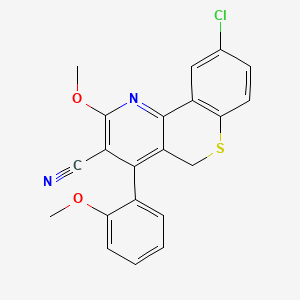
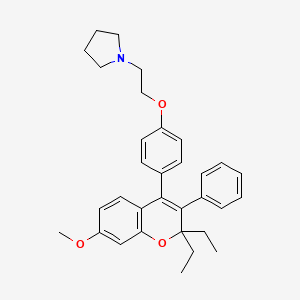
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
